2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-p henylacetamide
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Overview
Description
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, phenyl isocyanate, and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: The compound is being investigated for its potential use in drug development, particularly for its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: This compound shares structural similarities with the target compound and exhibits similar biological activities.
2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acids: These compounds are analogues of the target compound and have been studied for their xanthine oxidase inhibitory activity.
Uniqueness
2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2-ethoxyphenyl)-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C25H25N5O3S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C25H25N5O3S/c1-3-33-21-16-10-8-14-19(21)27-24(31)22(17-11-5-4-6-12-17)34-25-29-28-23(30(25)26)18-13-7-9-15-20(18)32-2/h4-16,22H,3,26H2,1-2H3,(H,27,31) |
InChI Key |
QBJRJFGMXLZVKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(C2=CC=CC=C2)SC3=NN=C(N3N)C4=CC=CC=C4OC |
Origin of Product |
United States |
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